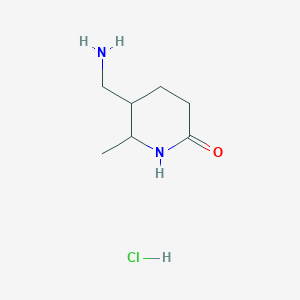

5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride

Description

5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride is a bicyclic amine derivative characterized by a piperidin-2-one core substituted with an aminomethyl group at position 5 and a methyl group at position 4. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-(aminomethyl)-6-methylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-5-6(4-8)2-3-7(10)9-5;/h5-6H,2-4,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDLDDJGZSZOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(=O)N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909348-12-4 | |

| Record name | 5-(aminomethyl)-6-methylpiperidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methylpiperidin-2-one.

Aminomethylation: The 6-methylpiperidin-2-one undergoes aminomethylation using formaldehyde and a suitable amine source, such as ammonium chloride, under acidic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxides of 5-(Aminomethyl)-6-methylpiperidin-2-one.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs from the evidence:

*Inferred based on structural similarity.

Key Observations:

- Core Structure Differences: The target compound’s piperidin-2-one core contrasts with isoindolin-1-one analogs, which have a fused aromatic ring system.

- Functional Groups : The (5S,6S)-analog in includes a 3-methylimidazole group, which may confer hydrogen-bonding or π-π stacking capabilities absent in the target compound.

- Stereochemistry: The stereospecific (5S,6S)-configuration in the imidazole-containing analog suggests higher selectivity for biological targets compared to the non-chiral target compound.

Physicochemical and Pharmacological Properties

- Solubility: Hydrochloride salts of piperidinones and isoindolinones generally exhibit improved aqueous solubility. However, the imidazole-containing analog may show pH-dependent solubility due to its basic nitrogen.

- Molecular Weight : The target compound’s lower molecular weight (~178.65 vs. 244.72 for the imidazole analog) may favor better blood-brain barrier penetration.

- Biological Activity: Piperidinones are frequently associated with neuromodulatory effects, whereas isoindolinones are explored in oncology for kinase inhibition.

Biological Activity

5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride, also known as a piperidine derivative, has garnered attention in biochemical research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique chemical structure that contributes to its biological activity. Its molecular formula is CHClNO, and it features a piperidine ring with an aminomethyl side chain. This structure allows for various interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's ability to bind to these receptors may influence various physiological processes, including:

- Neurotransmission : Modulating the release and uptake of neurotransmitters.

- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antitumor Effects : Initial studies suggest that this compound may have antitumor properties, particularly in the context of breast cancer. In vitro studies have shown significant reductions in cell viability in cancer cell lines treated with the compound (see Table 1 for details).

- Neuroprotective Activity : Some findings indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antitumor Activity

A notable study evaluated the antitumor effects of this compound on triple-negative breast cancer cells (MDA-MB-231). The results demonstrated a reduction in cell viability by approximately 55% after treatment with a concentration of 10 μM for three days. This finding suggests that the compound may inhibit tumor growth effectively.

Neuroprotective Studies

Research focusing on the neuroprotective effects of the compound has shown promise in models of neurodegeneration. The compound was administered to models exhibiting symptoms of neurodegeneration, resulting in improved cognitive function and reduced neuronal loss.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride | Enzyme inhibition, potential antitumor effects | |

| N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine | Antimicrobial properties |

Q & A

Q. How can researchers optimize the synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride to improve yield and purity?

Methodological Answer:

- Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Use HPLC or LC-MS to monitor purity and yield at each stage .

- For hydrochloride salt formation, ensure stoichiometric control of HCl addition via pH monitoring to avoid over-acidification, which may degrade the product .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm structural integrity by comparing chemical shifts to analogous piperidinone derivatives (e.g., 6-Aminopenicillanic Acid or Risperidone intermediates) .

- HPLC with UV/ELSD detection: Quantify purity (>95%) and identify impurities using gradient elution methods validated for polar, nitrogen-containing compounds .

- FTIR: Verify functional groups (amide C=O stretch at ~1650 cm⁻¹, NH bending at ~1550 cm⁻¹) .

Q. How can solubility and stability in aqueous buffers be determined for preclinical studies?

Methodological Answer:

- Use shake-flask method : Dissolve the compound in buffers (pH 1–10) and quantify solubility via UV-Vis spectroscopy or HPLC. For stability, incubate samples at 25°C/40°C and monitor degradation products over 24–72 hours .

- Include lyophilization trials for long-term storage, assessing hygroscopicity and crystalline structure by XRPD .

Advanced Research Questions

Q. How do stress conditions (heat, light, oxidation) affect the degradation pathways of this compound?

Methodological Answer:

- Conduct forced degradation studies :

Q. What computational strategies can predict reactivity or binding affinity of this compound in biological systems?

Methodological Answer:

- Use density functional theory (DFT) to calculate electron density maps for the aminomethyl group, identifying nucleophilic sites prone to covalent bonding .

- Perform molecular docking with targets like NMDA receptors or monoamine transporters, leveraging structural analogs (e.g., Amantadine hydrochloride) to validate binding poses .

Q. How can researchers isolate and characterize trace impurities (<0.1%) in bulk batches?

Methodological Answer:

Q. What cross-validation approaches ensure accuracy between different analytical methods (e.g., NMR vs. LC-MS)?

Methodological Answer:

Q. How can pharmacokinetic modeling inform dosing regimens for in vivo studies?

Methodological Answer:

Q. What strategies resolve stereochemical ambiguities in the synthesis pathway?

Methodological Answer:

Q. How can kinetic isotope effects (KIE) elucidate reaction mechanisms during synthesis?

Methodological Answer:

- Synthesize deuterated analogs (e.g., D₂-labeled aminomethyl group) and measure rate differences in key steps (e.g., cyclization). A primary KIE (>2) indicates bond-breaking in the rate-determining step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.